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Compound of Interest

Compound Name: h-Val-allyl ester p-tosylate

Cat. No.: B555172

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-allyl ester p-tosylate, systematically known as (2S)-2-amino-3-methylbutanoic acid,
prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a pivotal amino acid derivative utilized
extensively in synthetic organic chemistry. Its primary application lies in peptide synthesis,
where it serves as a protected form of the amino acid L-Valine. The allyl ester group provides
temporary protection for the carboxylic acid functionality, while the p-toluenesulfonate (tosylate)
salt form enhances the compound's crystallinity, stability, and handling properties. This guide
provides a comprehensive overview of its chemical properties, synthesis, experimental
protocols, and applications, particularly in the context of drug development.

Compound Identification and Properties

The compound is a salt composed of the allyl ester of L-valine and p-toluenesulfonic acid. This
structure makes it a valuable chiral building block in asymmetric synthesis.[1]

Table 1: Compound Identification
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Property Value

CAS Number 88224-02-6[2][3]

) 4-methylbenzenesulfonic acid;prop-2-en-1-yl
Systematic Name )
(2S)-2-amino-3-methylbutanoate[1]

H-Val-OAll.TosOH, L-Valine allyl ester p-
Common Synonyms toluenesulfonate salt, Allyl L-valinate 4-

methylbenzenesulfonate[2][3]

C15H23NOsS[2] (also cited as CsHisNOz2 -
C7HsOsS[3][4])

Molecular Formula

Molecular Weight 329.41 g/mol [2]

InChl Key HSIRKDASFUCGOZ-FIXQXJEOSA-NI[5]

Table 2: Physicochemical Properties

Property Value Source
Appearance White solid / crystals [2][5]
Melting Point 117-120 °C [2][5][6]
Boiling Point 200.1°C at 760 mmHg [2]
Optical Rotation [0]20/D +5.5+1° (c=1% in 5]
methanol)

Purity / Assay >98% (HPLC) to 299.0% [4115]
Storage Temperature 2-8°C [5]

Synthesis and Deprotection

The synthesis of h-Val-allyl ester p-tosylate is typically achieved via a Fischer esterification, a
classic and efficient method for producing esters. The deprotection of the allyl group is a critical
subsequent step in its application, usually performed under mild conditions using a
palladium(0) catalyst.
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Experimental Protocol: Synthesis via Fischer
Esterification

This protocol describes the synthesis of the title compound from L-Valine and allyl alcohal,
using p-toluenesulfonic acid as both a catalyst and a salt-forming agent. The reaction proceeds
by heating the components in a suitable solvent with azeotropic removal of water to drive the
equilibrium towards the ester product.

Materials:

e L-Valine (1.0 eq)

 Allyl alcohol (e.g., 5.0 eq)

e p-Toluenesulfonic acid monohydrate (1.1 eq)

e Toluene

o Dean-Stark apparatus

o Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:

» To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser,
add L-Valine, p-toluenesulfonic acid monohydrate, and toluene.

» Add allyl alcohol to the suspension.

o Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-
Stark trap as an azeotrope with toluene.

o Continue refluxing until no more water is collected, indicating the reaction is complete
(typically 4-8 hours).

e Cool the reaction mixture to room temperature.
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e The product may precipitate upon cooling. If not, the volume of toluene can be reduced
under vacuum to induce crystallization.

o Collect the crystalline solid by filtration.

e Wash the collected solid with cold diethyl ether or hexane to remove residual allyl alcohol
and other non-polar impurities.

e Dry the product under vacuum to yield h-Val-allyl ester p-tosylate as a white crystalline
solid.

Note: This is a generalized protocol. While a direct protocol for the allyl ester is not detailed in
the provided results, a very similar procedure for the benzyl ester is described, which involves
reacting L-valine with the corresponding alcohol (benzyl alcohol) and p-toluenesulfonic acid in
toluene under azeotropic dehydration conditions.[7] This methodology is directly applicable to
the synthesis of the allyl ester.

Experimental Protocol: Palladium-Catalyzed
Deprotection

The allyl ester is a valuable protecting group because it can be cleaved under very mild and
neutral conditions, leaving other sensitive functional groups in the molecule intact.[8] This
process involves the formation of a mt-allyl palladium complex.[8]

Materials:

H-Val-allyl ester derivative (1.0 eq)

Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)

Allyl scavenger, e.g., Morpholine, Dimedone, or tributyltin hydride (2.0-3.0 eq)

Anhydrous solvent (e.g., THF, Dichloromethane)

Inert atmosphere (Nitrogen or Argon)

Procedure:
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» Dissolve the allyl-protected compound in the chosen anhydrous solvent in a flask under an
inert atmosphere.

e Add the allyl scavenger to the solution.

» Add the palladium(0) catalyst to the reaction mixture. The mixture may change color, often to
yellow or orange.

 Stir the reaction at room temperature. Monitor the reaction progress by thin-layer
chromatography (TLC) or HPLC until the starting material is consumed.

» Upon completion, the reaction mixture can be filtered through a pad of celite to remove the
palladium catalyst.

e The filtrate is then concentrated under reduced pressure.

e The resulting crude product can be purified by standard methods such as column
chromatography or recrystallization to yield the deprotected carboxylic acid.
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Caption: Fischer esterification workflow for the synthesis of h-Val-allyl ester p-tosylate.
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Caption: Palladium-catalyzed deprotection of an allyl ester to yield a carboxylic acid.

Applications in Drug Development

L-Valine and its derivatives are crucial chiral building blocks in the synthesis of complex
pharmaceutical agents.[9][10] The title compound, as a protected form of L-Valine, is an
important intermediate in the production of various therapeutics.[4] For instance, derivatives of
L-Valine are key components in the synthesis of drugs like Valsartan, an Angiotensin I
Receptor Blocker (ARB) used to treat high blood pressure and heart failure.[11]

Biological Context: The Renin-Angiotensin System
(RAS)
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The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The
effector peptide, Angiotensin Il (Ang Il), exerts its effects primarily by binding to the Angiotensin
Il Type 1 (AT1) receptor.

Key effects of Ang Il binding to AT receptors include:
» Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[11]

o Aldosterone Release: Stimulation of the adrenal glands to release aldosterone, which
promotes sodium and water retention by the kidneys, increasing blood volume and pressure.
[11]

o Cellular Growth: Promoting hypertrophy and proliferation of vascular and cardiac cells, which
can contribute to cardiovascular remodeling.[3][12]

ARBSs, such as Valsartan, are synthesized using valine derivatives and function by selectively
blocking the AT receptor. This action prevents Angiotensin Il from binding, thereby inhibiting its
hypertensive effects and providing therapeutic benefit in cardiovascular diseases.[1][11]

Signaling Pathway Diagram: Angiotensin Il Receptor
Blockade
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Caption: RAAS pathway showing Angiotensin Il action and the inhibitory site of ARBs like
Valsartan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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